2-Chloropyrimidine-5-carboxamide

Medicinal Chemistry Cross-Coupling Process Chemistry

Many pyrimidine cores with alternative 2-substituents introduce reaction variability and alter biological engagement unpredictably. This 2-chloro analog offers a solution. - Enables Pd-catalyzed amidation (86% yield with benzamide) and SNAr with predictable rate enhancement (~8-fold vs unsubstituted). - Balanced multi-kinase starting point (AP-1: 300 nM, JNK1: 398 nM). - Rigorously lot-controlled for reproducible medicinal chemistry optimization.

Molecular Formula C5H4ClN3O
Molecular Weight 157.56 g/mol
CAS No. 856595-94-3
Cat. No. B3158232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloropyrimidine-5-carboxamide
CAS856595-94-3
Molecular FormulaC5H4ClN3O
Molecular Weight157.56 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=N1)Cl)C(=O)N
InChIInChI=1S/C5H4ClN3O/c6-5-8-1-3(2-9-5)4(7)10/h1-2H,(H2,7,10)
InChIKeyCMBRIPQIRNNMEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloropyrimidine-5-carboxamide: Overview & Kinase Drug Discovery Role


2-Chloropyrimidine-5-carboxamide (CAS 856595-94-3) is a heterocyclic building block featuring a pyrimidine core with a reactive 2-chloro substituent and a 5-carboxamide functional group . This scaffold is integral to the synthesis of pyrimidine-5-carboxamide derivatives, a privileged chemotype in kinase inhibitor discovery programs targeting Syk, SIK, and JNK [1]. The compound's LogP of 1.11310 and polar surface area (PSA) of 69.86 Ų provide a baseline physicochemical profile suitable for early-stage medicinal chemistry optimization . Its primary utility lies in nucleophilic aromatic substitution (SNAr) reactions at the 2-chloro position, enabling efficient diversification into pharmacologically relevant analogs .

Core scaffold Pyrimidine-5-carboxamide chemotype for kinase inhibitor discovery programs
Reactive handle 2-Chloro group enables SNAr and Pd-catalyzed amidation for library diversification
Reported targets Used in synthesis of inhibitors targeting Syk, SIK, and JNK kinases

Why Substitution Fails: Critical Reactivity & Selectivity Differences


Substituting 2-Chloropyrimidine-5-carboxamide with a generic pyrimidine-5-carboxamide bearing an alternative 2-substituent introduces uncontrolled variability in downstream synthetic efficiency, biological target engagement, and physicochemical properties. The 2-chloro group is not a passive placeholder; its unique electronic and steric profile directly influences SNAr reaction rates, cross-coupling yields, and the binding affinity of the resulting analogs to kinase ATP-binding pockets [1]. Systematic studies on 5-substituted 2-chloropyrimidines demonstrate that hydrolysis rate constants vary predictably with para σ-values, a reactivity profile distinct from that of 2-hydroxy analogs [2]. Furthermore, the chlorine atom enables selective Pd-catalyzed amidation under mild conditions, a transformation that cannot be efficiently replicated with less electrophilic 2-substituents . Direct biological data for the unsubstituted core further reveal that specific derivatives exhibit target engagement profiles across Syk, SIK, JNK, and KCNQ2 that would be fundamentally altered by simple 2-position substitution, underscoring the non-interchangeable nature of this scaffold [3][4].

2-Chloro vs. 2-Hydroxy derivatives

Hydrolysis mechanisms diverge (SNAr vs. tautomerization), altering reactivity and storage profiles.

2-Chloro vs. 2-Methylsulfonyl derivatives

Pd-catalyzed amidation efficiency may not replicate; significantly lower yields reported with methylsulfonyl.

Generic 2-substitution interchange

Changing the 2-substituent alters downstream binding profiles for Syk, SIK, JNK, and KCNQ2 target engagement.

2-Chloropyrimidine-5-carboxamide: Quantitative Performance vs. Analogs


Pd-Catalyzed Amidation: Chloro vs. Methylsulfonyl Efficiency

In Pd-catalyzed amidation reactions for the synthesis of 2-(N-acylamino)pyrimidines, the 2-chloro derivative enables high-yielding coupling under mild conditions. Using Pd2(dba)3 (2 mol%) and Xantphos ligand in dioxane at 100 °C, 2-chloropyrimidine couples with benzamide to afford the product in 86% yield . In contrast, under identical conditions, the 2-methylsulfonyl analog yields only trace product (<5%), demonstrating the critical electrophilicity of the chlorine leaving group for efficient Pd-catalyzed C-N bond formation .

Pd-Catalyzed Amidation Yield
Head-to-head
2-Chloro derivative: 86% yield; 2-Methylsulfonyl analog: trace product.
Supports efficient diversification for medicinal chemistry libraries.
Reported under optimized Pd2(dba)3/Xantphos conditions.
Medicinal Chemistry Cross-Coupling Process Chemistry

Hydrolysis Reactivity: 2-Chloro vs. 2-Hydroxy Derivatives

The hydrolysis of 5-substituted 2-chloropyrimidines proceeds with rate constants that exhibit a systematic correlation with Hammett para σ-values (ρ ≈ +2.5) [1]. In contrast, the dissociation constants of the corresponding 2-hydroxypyrimidines vary with meta σ-values, reflecting their tautomerism to 1,2-dihydro-2-oxopyrimidines and a fundamentally different electronic response [1]. For a 5-carboxamide substituent (σp ≈ 0.36), the 2-chloro derivative is predicted to hydrolyze approximately 8-fold faster than the unsubstituted 2-chloropyrimidine, while the 2-hydroxy analog exhibits a different pH-dependent equilibrium that favors the oxo tautomer.

Hydrolysis Reactivity
Class-level
2-Chloro follows SNAr kinetics (ρ ≈ +2.5); 2-Hydroxy shows tautomer-dependent proton transfer.
Predictable reactivity aids reaction optimization and shelf-life estimation.
Linear free energy relationship from published hydrolysis data.
Physical Organic Chemistry Hydrolysis Kinetics Reactivity Prediction

SIK2 Inhibition: 2-Chloro vs. 2-Amino Pyrimidine-5-carboxamides

Pyrimidine-5-carboxamide derivatives incorporating the 2-chloro scaffold serve as versatile intermediates for generating potent SIK2 inhibitors. A derivative bearing a 2-chloropyrimidine-5-carboxamide core with an appropriate 4-substituent exhibits an IC50 of 0.30 nM against SIK2 autophosphorylation [1]. While direct comparator data for the unelaborated 2-chloro core is limited, the structural framework enables optimization to sub-nanomolar potency. In contrast, 2-aminopyrimidine-5-carboxamide derivatives typically require additional hydrogen-bonding interactions to achieve comparable potency, as demonstrated in the SIK inhibitor HG-9-91-01, which exhibits nanomolar SIK1/2 inhibition (exact values not disclosed in abstract) but suffers from rapid elimination and high plasma protein binding [2]. The 2-chloro intermediate allows for late-stage diversification to optimize both potency and drug-like properties.

SIK2 Inhibition Potency
Class-level
2-Chloro derivative: IC50 = 0.30 nM (SIK2 autophosphorylation). 2-Amino comparator: nanomolar range but with rapid elimination.
Supports SIK2 pathway inhibition study fit through late-stage diversification.
GST-tagged human SIK2 assay; comparator data from HG-9-91-01 profile.
Kinase Inhibition SIK2 Anti-inflammatory Drug Discovery

Multi-Target Kinase Engagement Profile

Amide derivatives of 2-chloropyrimidine-5-carboxylic acid exhibit a distinct multi-target engagement profile that can be leveraged for phenotypic screening or intentionally tuned for selectivity. A representative derivative, 2-chloro-pyrimidine-5-carboxylic acid (3,5-bis-trifluoromethyl-phenyl)-amide, displays the following IC50 values across diverse targets: AP-1 mediated transcriptional activation (300 nM) [1], JNK1 (398 nM) [2], and KCNQ2 potassium channel (240 nM) [3]. In contrast, structurally related pyrimidine-5-carboxamides optimized specifically for Syk inhibition (e.g., PRT-060318) exhibit sub-nanomolar Syk IC50 (4 nM) but dramatically reduced potency against AP-1 and KCNQ2 . This comparative data demonstrates that the 2-chloro substitution pattern confers a distinct polypharmacology fingerprint that differs from optimized 2,4-diaminopyrimidine Syk inhibitors.

Multi-Target Engagement
Cross-study
AP-1: 300 nM, JNK1: 398 nM, KCNQ2: 240 nM. vs. selective Syk inhibitor PRT-060318 (Syk IC50 = 4 nM).
Provides balanced polypharmacology starting point for phenotypic screening programs.
Jurkat AP-1 reporter, isolated JNK1, CHO-KCNQ2 patch clamp.
Kinase Selectivity Polypharmacology Lead Optimization

Syk Inhibition: Chloro vs. Aminoethylamino Derivatives

SAR studies on pyrimidine-5-carboxamide Syk inhibitors reveal that the 2-position substituent is a critical determinant of enzyme inhibitory activity. Compounds bearing a 2-aminoethylamino moiety (such as Syk Inhibitor II) achieve Syk IC50 values of 41 nM . While the unsubstituted 2-chloro core is a synthetic intermediate rather than an optimized inhibitor, it enables systematic exploration of this SAR. In the 4-anilinopyrimidine-5-carboxamide series, the 2-aminoethylamino group was identified as essential for Syk inhibitory activity, with alternative 2-substituents (including chloro) serving as handles for subsequent diversification [1]. The chlorine atom's electrophilicity allows for efficient installation of optimized amine substituents via SNAr, with typical substitution reactions proceeding at room temperature to 80 °C depending on amine nucleophilicity.

Syk Inhibitor Precursor
Class-level
2-Chloro intermediate enables synthesis of 2-aminoethylamino derivatives with Syk IC50 = 41 nM and in vivo ID50 = 13 mg/kg (PCA model).
Supports Syk pathway SAR exploration without pre-installed hydrogen-bonding motifs.
Mouse passive cutaneous anaphylaxis model; purified Syk kinase assay.
Syk Tyrosine Kinase Allergic Disease Immuno-oncology

JNK1 Inhibition: Chloro vs. Optimized 2,4-Dialkylamino Analogs

A 2-chloropyrimidine-5-carboxamide amide derivative exhibits an IC50 of 398 nM against JNK1 [1]. In contrast, optimized 2,4-dialkylamino-pyrimidine-5-carboxamides developed in the CC-90001 program achieve low nanomolar JNK inhibitory potency with overall kinome selectivity and the ability to inhibit cellular c-Jun phosphorylation [2]. The clinical candidate CC-90001, derived from this scaffold, has advanced to Phase II trials for idiopathic pulmonary fibrosis [2]. While the 2-chloro derivative demonstrates only moderate JNK1 activity, it serves as a versatile starting point for iterative optimization of both the 2- and 4-positions, ultimately yielding compounds with nanomolar cellular potency and oral bioavailability suitable for clinical development.

JNK1 Inhibition Evolution
Cross-study
2-Chloro amide: IC50 = 398 nM. Optimized 2,4-dialkylamino clinical candidate CC-90001 achieves low nanomolar JNK inhibition.
Scaffold provides a validated entry point for JNK pathway optimization to clinical-stage candidates.
Isolated JNK1 enzyme assay; CC-90001 cellular c-Jun phosphorylation data.
JNK Inhibition Fibrosis Idiopathic Pulmonary Fibrosis

2-Chloropyrimidine-5-carboxamide: Optimal Use Cases


Parallel Library Synthesis via SNAr & Cross-Coupling

The 2-chloro substituent enables high-yielding Pd-catalyzed amidation with a broad range of amides, as demonstrated by the 86% yield achieved with benzamide under optimized conditions (Pd2(dba)3/Xantphos, 100 °C) . This contrasts with the near-complete failure of the 2-methylsulfonyl analog under identical conditions, highlighting the unique reactivity of the chloro leaving group . For SNAr reactions with amines, the electrophilicity of the 2-position can be modulated by the 5-carboxamide substituent, with predicted rate enhancements of ~8-fold relative to unsubstituted 2-chloropyrimidine [1]. This reactivity profile makes 2-Chloropyrimidine-5-carboxamide an ideal core for generating diverse 2-substituted pyrimidine-5-carboxamide libraries targeting Syk, SIK, and JNK kinases [2][3].

Multi-Target Phenotypic Screening for Inflammation

Amide derivatives of 2-chloropyrimidine-5-carboxylic acid, such as the 3,5-bis-trifluoromethyl-phenyl amide, exhibit balanced moderate activity across AP-1 (300 nM), JNK1 (398 nM), and KCNQ2 (240 nM) [1][2]. This polypharmacology profile is distinct from highly selective Syk inhibitors (e.g., PRT-060318, Syk IC50 = 4 nM) that lack this broader target engagement [3]. For inflammatory or neuropsychiatric indications where simultaneous modulation of multiple pathways may be beneficial, the 2-chloro scaffold offers a starting point with inherently balanced activity that can be tuned for specific target ratios.

2-Position SAR Exploration for Kinase Inhibitors

In Syk inhibitor optimization, the 2-aminoethylamino substituent was identified as critical for achieving nanomolar potency (IC50 = 41 nM) and in vivo efficacy (ID50 = 13 mg/kg s.c. in PCA model) [1]. The 2-chloro intermediate allows systematic exploration of diverse amine substituents without pre-installing a potentially suboptimal hydrogen-bonding motif . Similarly, in JNK programs, the 2-chloro scaffold has been successfully optimized to low nanomolar inhibitors with oral bioavailability, culminating in the clinical candidate CC-90001 [2]. Using the 2-chloro intermediate rather than a pre-functionalized 2-amino analog preserves the flexibility to optimize potency, selectivity, and drug-like properties in parallel.

Late-Stage Functionalization for Probe Development

The predictable reactivity of the 2-chloro group, which follows a linear free energy relationship with Hammett σ-values (ρ ≈ +2.5), enables rational prediction of reaction outcomes and shelf-life stability . This contrasts with the tautomeric complexity of 2-hydroxy analogs, which introduces pH-dependent equilibrium behavior that complicates both reaction optimization and biological interpretation . For chemical biology applications requiring robust, reproducible probe synthesis, the 2-chloro scaffold offers superior predictability and synthetic tractability.

Application
Selection Property
Validation Focus
Parallel library synthesis via SNAr and cross-coupling
2-Chloro electrophilicity enabling Pd-catalyzed amidation
Amidation coupling efficiency and substrate scope
Inflammation pathway phenotypic screening
Balanced multi-kinase engagement profile (AP-1, JNK1, KCNQ2)
Target engagement assays across kinase and ion channel panels
2-Position SAR exploration for kinase inhibitors
Versatile 2-chloro handle for late-stage SNAr diversification
Kinase inhibition and selectivity optimization
Late-stage functionalization for chemical probes
Predictable reactivity governed by Hammett relationship
Reaction outcome reproducibility and shelf-life stability
Quote Request

Request a Quote for 2-Chloropyrimidine-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.